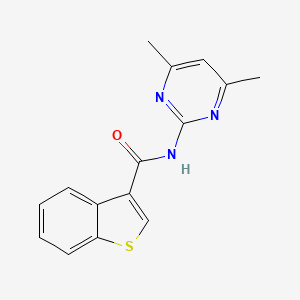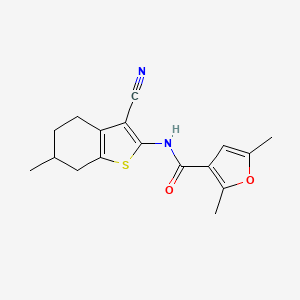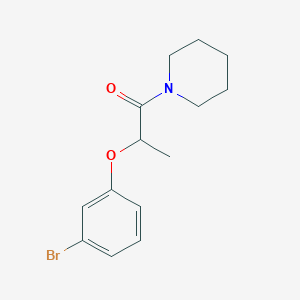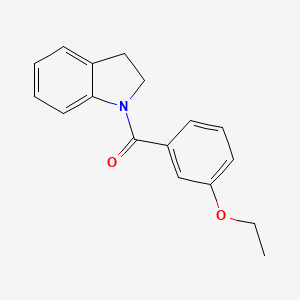![molecular formula C14H10BrF3N2O3S B4184802 4-bromo-5-ethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B4184802.png)
4-bromo-5-ethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Overview
Description
4-bromo-5-ethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with bromine, ethyl, and a carboxamide group The compound also contains a nitro group and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multiple steps:
Carboxamide Formation: The carboxamide group is formed by reacting the corresponding carboxylic acid derivative with an amine.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-ethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine, while substitution of the bromine atom could yield a variety of derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-bromo-5-ethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. The nitro and trifluoromethyl groups could play a role in binding to enzymes or receptors, while the thiophene ring could interact with other aromatic systems . Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-ethyl-2-thiophenecarboxamide:
N-[4-nitro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide: Lacks the bromine and ethyl groups, which could affect its chemical properties and interactions.
Uniqueness
The combination of bromine, ethyl, nitro, and trifluoromethyl groups in 4-bromo-5-ethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide makes it unique.
Properties
IUPAC Name |
4-bromo-5-ethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3N2O3S/c1-2-11-9(15)6-12(24-11)13(21)19-10-4-3-7(20(22)23)5-8(10)14(16,17)18/h3-6H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNXJYVKGPPTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4184743.png)
![N-[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184744.png)
METHANONE](/img/structure/B4184750.png)
![4-(4-butylphenyl)-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4184764.png)
![N-{3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl}pyridine-4-carboxamide](/img/structure/B4184768.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide](/img/structure/B4184770.png)
![4-bromo-5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4184773.png)

![2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4184810.png)


![N-{3-[(2-methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B4184818.png)
